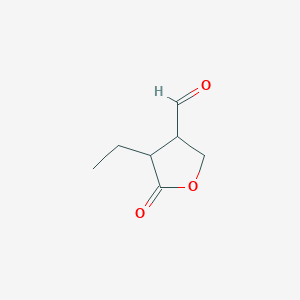
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester is a stable isotope-labeled compound with the molecular formula C9H16D3O4P and a molecular weight of 225.24. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester involves the incorporation of deuterium atoms into the molecular structure. The synthetic route typically includes the esterification of 4-(ethoxy(trideuteriomethyl)phosphoryl)butanoic acid with ethanol under controlled conditions. The reaction conditions often involve the use of catalysts and solvents such as acetone, chloroform, dichloromethane, and ethyl acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict process parameter control to ensure product quality and consistency. Custom synthesis and flexible batch sizes are often employed to meet the specific needs of different customers.
Chemical Reactions Analysis
Types of Reactions
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Environmental Science: Used as environmental pollutant standards for detecting pollutants in air, water, soil, sediment, and food.
Mechanism of Action
The mechanism of action of Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester involves stable isotope labeling, which allows researchers to trace and study metabolic pathways and chemical reactions in vivo. The molecular targets and pathways involved depend on the specific application and research focus.
Comparison with Similar Compounds
Similar Compounds
- Glufosinate-ammonium
- Glyphosate
Desamino P-Ethoxy Glufosinate Ethyl Ester: (unlabeled)
Uniqueness
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester is unique due to its stable isotope labeling, which provides enhanced accuracy and precision in scientific research. This labeling allows for detailed studies of metabolic pathways and chemical reactions that are not possible with unlabeled compounds.
Properties
Molecular Formula |
C9H19O4P |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
ethyl 4-[ethoxy(trideuteriomethyl)phosphoryl]butanoate |
InChI |
InChI=1S/C9H19O4P/c1-4-12-9(10)7-6-8-14(3,11)13-5-2/h4-8H2,1-3H3/i3D3 |
InChI Key |
VJNQVJFVURLIEF-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])P(=O)(CCCC(=O)OCC)OCC |
Canonical SMILES |
CCOC(=O)CCCP(=O)(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)








![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)
![(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13831581.png)
![L-Alanine, 3-[(R)-butylsulfinyl]-](/img/structure/B13831583.png)
